

Application Notes and Protocols: Synthesis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

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Compound of Interest

Compound Name: 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

Cat. No.: B179567

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol is a key chemical intermediate with potential applications in medicinal chemistry and materials science. The presence of a nitro group, a primary aromatic alcohol, and a primary aliphatic alcohol provides multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. This document outlines a detailed protocol for the chemical synthesis of this compound, starting from the commercially available 2-formyl-5-nitrobenzoic acid.

Data Presentation

The following table summarizes the key quantitative data for the proposed two-step synthesis of **2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol**.

Step	Reaction	Starting Material	Key Reagents	Solvent	Reaction Time (h)	Temperature (°C)	Expected Yield (%)	Expected Purity (%)
1	Selective Aldehyde Reduction	2-Formyl-5-nitrobenzoic acid	Sodium borohydride (NaBH ₄)	Methanol/Water	2	0 - 25	90	>95 (by HPLC)
2	Carboxylic Acid Reduction	2-(Hydroxymethyl)-5-nitrobenzoic acid	Borane-tetrahydrofuran complex (BH ₃ ·THF)	Tetrahydrofuran (THF)	6	25 - 65	85	>98 (by HPLC)

Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)-5-nitrobenzoic acid

This procedure details the selective reduction of the aldehyde group of 2-formyl-5-nitrobenzoic acid using sodium borohydride.

- Dissolution of Starting Material:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-formyl-5-nitrobenzoic acid (1.95 g, 10 mmol) in a mixture of methanol (50 mL) and water (10 mL).
- Cooling:** Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
- Addition of Reducing Agent:** To the cooled solution, slowly add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes. Ensure the temperature of the reaction mixture is maintained below 10 °C during the addition.

- **Reaction:** After the complete addition of sodium borohydride, remove the ice bath and allow the reaction mixture to stir at room temperature (approximately 25 °C) for 2 hours.
- **Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
- **Quenching:** Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH of the solution is approximately 2-3. This will cause the product to precipitate.
- **Isolation:** Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL).
- **Drying:** Dry the collected solid under vacuum to yield 2-(hydroxymethyl)-5-nitrobenzoic acid as a pale yellow solid.

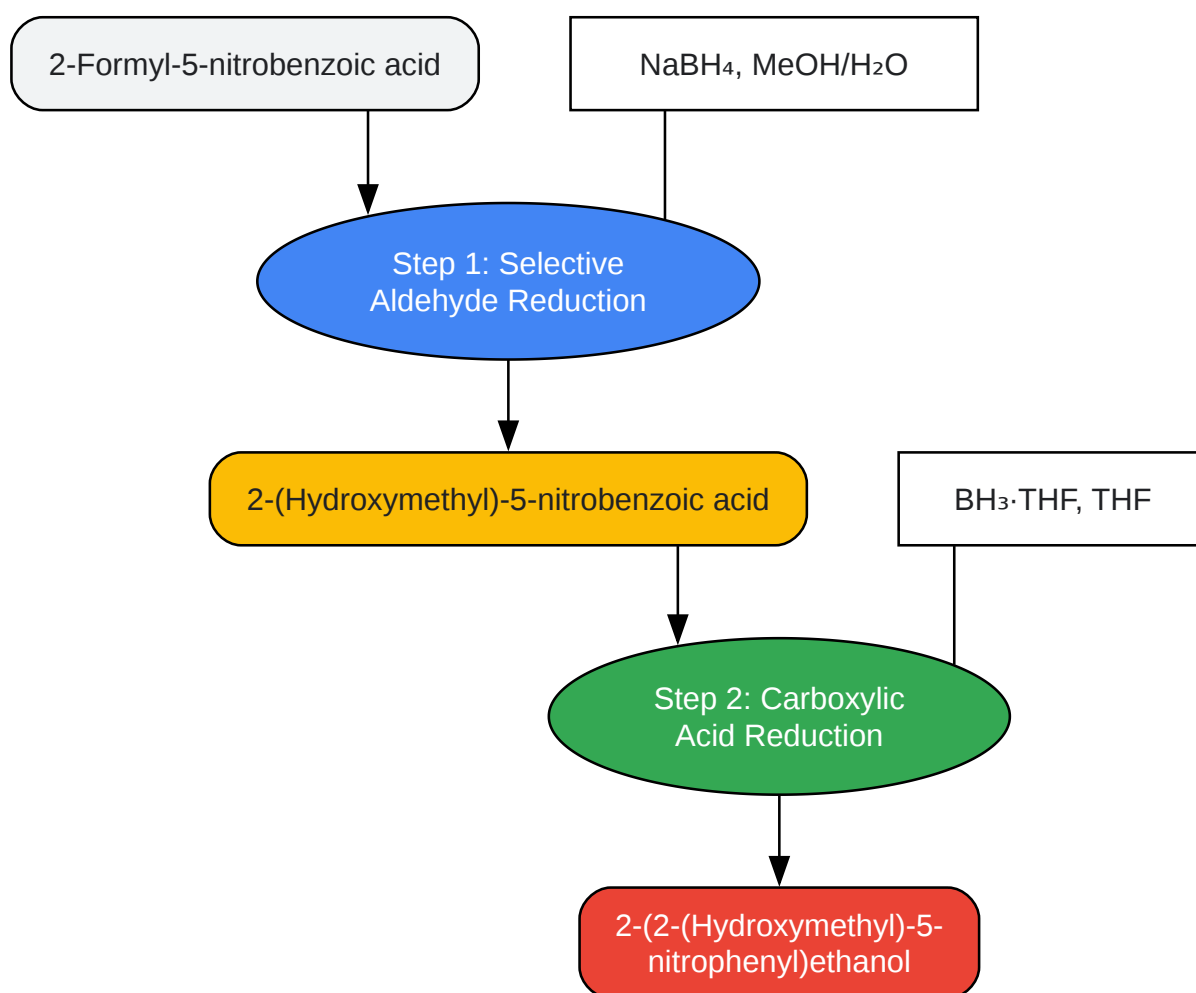
Step 2: Synthesis of **2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol**

This procedure describes the reduction of the carboxylic acid group of 2-(hydroxymethyl)-5-nitrobenzoic acid using a borane-tetrahydrofuran complex.

- **Inert Atmosphere:** Set up a 250 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere of nitrogen or argon.
- **Dissolution of Intermediate:** To the flask, add the dried 2-(hydroxymethyl)-5-nitrobenzoic acid (1.97 g, 10 mmol) and anhydrous tetrahydrofuran (THF) (50 mL). Stir the mixture to dissolve the solid.
- **Addition of Reducing Agent:** To the solution, add a 1 M solution of borane-tetrahydrofuran complex in THF (30 mL, 30 mmol) dropwise via a syringe or an addition funnel over 20 minutes at room temperature.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain it for 6 hours.
- **Monitoring:** Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexanes (2:1).

- **Quenching:** After the reaction is complete, cool the flask to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of methanol (20 mL). This will be followed by the dropwise addition of 1 M HCl (30 mL).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain **2-(2-(hydroxymethyl)-5-nitrophenyl)ethanol** as a solid.

Mandatory Visualization



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